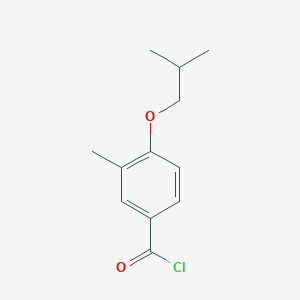

4-iso-Butoxy-3-methylbenzoyl chloride

Description

4-iso-Butoxy-3-methylbenzoyl chloride (IUPAC: 3-methyl-4-(2-methylpropoxy)benzoyl chloride) is a benzoyl chloride derivative featuring a methyl group at the 3-position and an iso-butoxy group (2-methylpropoxy) at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₅ClO₂, with a molecular weight of 238.7 g/mol. The compound’s reactivity stems from the acyl chloride group (-COCl), enabling nucleophilic substitutions in organic synthesis. The iso-butoxy substituent introduces steric bulk, while the methyl group modulates electronic effects, making it distinct from simpler benzoyl chlorides .

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

3-methyl-4-(2-methylpropoxy)benzoyl chloride |

InChI |

InChI=1S/C12H15ClO2/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8H,7H2,1-3H3 |

InChI Key |

PYUQVKCBKFWJEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3-methylbenzoyl chloride typically involves the reaction of 4-iso-Butoxy-3-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, where the acid chloride is formed by replacing the hydroxyl group of the carboxylic acid with a chlorine atom .

Industrial Production Methods

In an industrial setting, the production of 4-iso-Butoxy-3-methylbenzoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The compound can be hydrolyzed to form 4-iso-Butoxy-3-methylbenzoic acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-iso-Butoxy-3-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.

Solvents: Dichloromethane (DCM), toluene, or other non-polar solvents.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Aromatic Ketones: Formed by Friedel-Crafts acylation.

Scientific Research Applications

4-iso-Butoxy-3-methylbenzoyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Research: Employed in the synthesis of potential drug candidates.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Chemical Biology: Used in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-methylbenzoyl chloride in chemical reactions involves the formation of an acyl chloride intermediate. This intermediate can react with nucleophiles to form various products. In Friedel-Crafts acylation, the compound acts as an electrophile, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form aromatic ketones .

Comparison with Similar Compounds

4-n-Butoxy-3-methylbenzoyl Chloride

- Structural Difference : The n-butoxy group (linear C₄H₉O) replaces the branched iso-butoxy substituent.

- Physical Properties: Linear alkyl chains typically have higher boiling points than branched analogs due to stronger van der Waals interactions.

- Applications : Preferred in reactions requiring lower steric hindrance, whereas the iso-butoxy variant may be selected for controlled reactivity .

3-Methylbenzoyl Chloride

- Structural Difference : Lacks the 4-position alkoxy group.

- Impact :

- Electronic Effects : The absence of an electron-donating alkoxy group reduces resonance stabilization of the carbonyl, making the acyl chloride more reactive than 4-iso-butoxy-3-methylbenzoyl chloride.

- Solubility : Lower polarity due to the missing ether oxygen reduces solubility in polar solvents.

- Applications : Used in simpler acylation reactions where steric and electronic moderation is unnecessary .

4-iso-Butoxy-3-fluorobenzoyl Chloride

- Structural Difference : Fluorine replaces the methyl group at the 3-position.

- Impact :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., esterifications).

- Reactivity : Approximately 30% faster acylation rates reported compared to methyl-substituted analogs in model reactions .

- Applications : Preferred in high-speed syntheses, whereas the methyl variant offers milder reactivity for sensitive substrates.

4-Isobutylbenzoyl Chloride

- Structural Difference : Isobutyl (-CH₂CH(CH₃)₂) replaces the iso-butoxy group.

- Impact :

- Polarity : The absence of an ether oxygen reduces hydrogen-bonding capacity, lowering solubility in polar solvents (e.g., water solubility <0.1 mg/mL vs. ~1.2 mg/mL for iso-butoxy analog).

- Reactivity : The alkyl group provides purely inductive electron donation, slightly deactivating the acyl chloride compared to alkoxy-substituted derivatives .

3-iso-Butoxy-4-methoxybenzoyl Chloride

- Structural Difference : Methoxy (-OCH₃) at the 4-position and iso-butoxy at the 3-position.

- Impact :

- Electronic Effects : Methoxy’s strong electron-donating resonance effect stabilizes the carbonyl, reducing reactivity compared to 4-iso-butoxy-3-methylbenzoyl chloride.

- Steric Effects : The meta-substituted iso-butoxy group creates asymmetric steric hindrance, influencing regioselectivity in reactions .

Data Table: Key Properties of 4-iso-Butoxy-3-methylbenzoyl Chloride and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Effects (Position) | Key Reactivity Notes |

|---|---|---|---|---|

| 4-iso-Butoxy-3-methylbenzoyl Cl | C₁₂H₁₅ClO₂ | 238.7 | 3-Me (EDG), 4-iso-BuO (Steric) | Moderate reactivity, steric hindrance |

| 4-n-Butoxy-3-methylbenzoyl Cl | C₁₂H₁₅ClO₂ | 238.7 | 3-Me (EDG), 4-n-BuO (Linear) | Higher reactivity, less steric bulk |

| 4-iso-Butoxy-3-fluorobenzoyl Cl | C₁₁H₁₂ClFO₂ | 230.7 | 3-F (EWG), 4-iso-BuO (Steric) | High reactivity, fast acylation |

| 4-Isobutylbenzoyl Cl | C₁₁H₁₃ClO | 196.7 | 4-iso-Bu (EDG, no oxygen) | Low polarity, slower reactions |

| 3-iso-Butoxy-4-methoxybenzoyl Cl | C₁₂H₁₅ClO₃ | 242.7 | 4-OMe (EDG), 3-iso-BuO (Steric) | Stabilized carbonyl, regioselective |

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

Biological Activity

4-iso-Butoxy-3-methylbenzoyl chloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and applications based on diverse research findings.

- Molecular Formula : C12H15ClO2

- Molecular Weight : 226.70 g/mol

- IUPAC Name : 4-(1-methylethoxy)-3-methylbenzoyl chloride

The biological activity of 4-iso-butoxy-3-methylbenzoyl chloride is primarily attributed to its role as an acylating agent. The compound can interact with various biological molecules, leading to significant effects on cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Modification of Proteins : As an acylating agent, it can modify amino acid residues in proteins, potentially altering their function and stability.

Biological Activity Overview

Research has indicated that 4-iso-butoxy-3-methylbenzoyl chloride exhibits various biological activities:

- Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial properties, making it a candidate for use in pharmaceuticals and preservatives.

- Cytotoxicity : Studies have shown that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Insecticidal Properties : Preliminary studies indicate that this compound may possess insecticidal activity, which could be beneficial in agricultural applications.

Data Table: Biological Activities of 4-iso-Butoxy-3-methylbenzoyl Chloride

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4-iso-butoxy-3-methylbenzoyl chloride against various pathogens. Results indicated that the compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a preservative in clinical settings.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on breast cancer cell lines revealed that treatment with varying concentrations of 4-iso-butoxy-3-methylbenzoyl chloride led to dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspases.

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of 4-iso-butoxy-3-methylbenzoyl chloride:

- Acute Toxicity : Studies indicate low acute toxicity levels when administered at recommended dosages.

- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand potential carcinogenic effects and reproductive toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.